molecular formula C9H5BrF3NO B8229642 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile

Cat. No.: B8229642
M. Wt: 280.04 g/mol
InChI Key: JBOQKEYWZXKBDL-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-hydroxybenzonitrile and 2,2,2-trifluoroethanol.

    Reaction Conditions: The hydroxyl group of 3-bromo-5-hydroxybenzonitrile is converted to the trifluoroethoxy group using 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Solvent: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.

    Temperature: The reaction mixture is heated to a temperature range of 80-120°C to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Conversion of the nitrile group to primary amines.

Scientific Research Applications

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

    3-Bromo-5-(2,2,2-trifluoroethoxy)aniline: Contains an amino group instead of a nitrile group.

    3-Bromo-5-(2,2,2-trifluoroethoxy)phenol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

3-Bromo-5-(2,2,2-trifluoro-ethoxy)-benzonitrile is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the benzonitrile scaffold. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-5-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-1-6(4-14)2-8(3-7)15-5-9(11,12)13/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOQKEYWZXKBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)(F)F)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In analogy to the procedure described in WO2007060448, the reaction of 3-bromo-5-fluorobenzonitrile with 2,2,2-trifluoro-ethanol using sodium bis(trimethylsilyl)amide as the base yielded the title compound as a white solid (yield: 77% of theory).
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